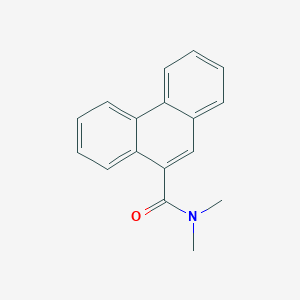
N,N-Dimethylphenanthrene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylphenanthrene-9-carboxamide is a chemical compound belonging to the class of amides It is characterized by the presence of a phenanthrene ring system substituted with a carboxamide group at the 9th position and two methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylphenanthrene-9-carboxamide typically involves the amidation of phenanthrene-9-carboxylic acid with dimethylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include boric acid and N,N,N’,N’-tetramethyl propane-1,3-diamine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylphenanthrene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenanthrene compounds.
Scientific Research Applications
N,N-Dimethylphenanthrene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethylphenanthrene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N,N-Dimethylbenzamide: Similar structure but with a benzene ring instead of a phenanthrene ring.
N,N-Dimethylacetamide: Contains an acetamide group instead of a phenanthrene carboxamide group.
N,N-Dimethylformamide: Contains a formamide group instead of a phenanthrene carboxamide group.
Uniqueness: N,N-Dimethylphenanthrene-9-carboxamide is unique due to its phenanthrene ring system, which imparts distinct chemical and biological properties compared to other amides. Its structural complexity and potential for various modifications make it a valuable compound for research and industrial applications .
Properties
CAS No. |
93315-43-6 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N,N-dimethylphenanthrene-9-carboxamide |
InChI |
InChI=1S/C17H15NO/c1-18(2)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,1-2H3 |
InChI Key |
YZMJNHZJUYOYPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















